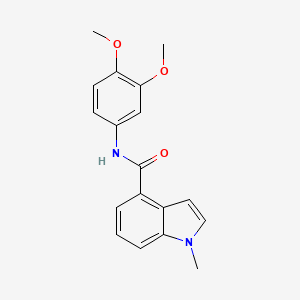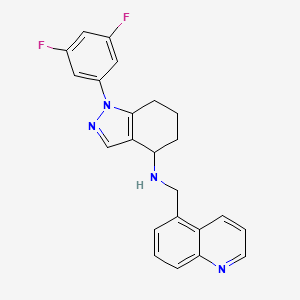
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound characterized by the presence of an indole core substituted with a 3,4-dimethoxyphenyl group and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The indole core is then subjected to a substitution reaction with 3,4-dimethoxyphenyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamides: These compounds share the 3,4-dimethoxyphenyl group but differ in the core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar substitution pattern but a different core structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFKSLYZZSWGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6031076.png)
![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)
![1,2-dimethyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B6031084.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
![6-chloro-2-(5-ethylthiophen-2-yl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B6031094.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![Methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride](/img/structure/B6031155.png)
![N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B6031165.png)
![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
